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Compound of Interest

Compound Name: Phenelfamycin C

CAS No.: 118498-93-4

Cat. No.: B038326 Get Quote

Executive Summary
This technical guide provides a high-resolution analysis of Phenelfamycin C and Kirromycin,

two distinct members of the elfamycin class of antibiotics. While both compounds share a

foundational mechanism of action—targeting the Elongation Factor Tu (EF-Tu)—they diverge

significantly in chemical architecture, pharmacokinetic profile, and antimicrobial spectrum.[1]

Kirromycin serves as the prototypical "tool compound" for studying ribosomal stalling, whereas

Phenelfamycins (specifically the C congener and its relatives) represent a specialized evolution

of this scaffold, exhibiting enhanced potency against anaerobic Gram-positive pathogens such

as Clostridium difficile. This guide dissects these differences for researchers engaged in

antibiotic discovery and ribosomal mechanistic studies.

Chemical Architecture & Structural Divergence
The elfamycins are characterized by a complex structure containing a central dihydropyridone

ring linked to a polyene chain and various sugar moieties. The structural variance between

Kirromycin and Phenelfamycin C dictates their solubility and cellular permeability.

Kirromycin (Mocimycin)[2][3][4]
Core Structure: Kirromycin is composed of a central goldinonic acid moiety linked to

goldinamine.
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Key Features: It contains a specific pyridone ring and a disaccharide moiety.

Chemical Identity:

Formula:

Solubility: Soluble in methanol, DMSO; poor water solubility.

Structural Marker: The presence of the specific goldinamine system is the hallmark of the

kirromycin/aurodox subclass.

Phenelfamycin C
Core Structure: Phenelfamycin C belongs to the phenelfamycin/ganefromycin subclass. It

shares the acyclic polyene/dihydropyridone scaffold but differs in the glycosylation pattern

and specific alkyl substituents on the polyketide backbone.

Distinction from Kirromycin:

Glycosylation: Phenelfamycins typically possess distinct sugar residues (often lacking the

specific disaccharide configuration of kirromycin or containing modified sugars like L-

vancosamine derivatives depending on the specific congener).

Substituents: Phenelfamycin C is distinguished by specific methylation patterns on the

aglycone core compared to other phenelfamycins (like E/Ganefromycin

).

Physicochemical Impact: These structural modifications render Phenelfamycin C more

lipophilic, which correlates with its enhanced activity against specific anaerobic membrane

environments.

Structural Comparison Table
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Feature Kirromycin (Archetype)
Phenelfamycin C
(Specialized Congener)

Class Elfamycin (Kirromycin-type)
Elfamycin (Phenelfamycin-

type)

Target
EF-Tu (Domains 1 & 3

Interface)

EF-Tu (Domains 1 & 3

Interface)

Key Moiety Goldinamine / Goldinonic Acid
Phenelfamycin Aglycone /

Variant Glycosylation

Primary Utility
Biochemical Tool (Ribosome

Stalling)

Antibacterial Lead (Anti-

Anaerobe)

Spectrum
Broad (Gram-neg/pos),

transport limited

Narrower (Gram-pos, C.

difficile focus)

Mechanism of Action: The "Ribosomal Trap"
Both compounds act as dominant-negative inhibitors of protein synthesis. Unlike antibiotics that

block binding (e.g., Tetracyclines) or peptidyl transfer (e.g., Chloramphenicol), elfamycins trap

the elongation factor on the ribosome.

The Molecular Mechanism
Normal Cycle: EF-Tu binds GTP and aminoacyl-tRNA (aa-tRNA) to form a ternary complex.

[2][3] This complex delivers aa-tRNA to the ribosomal A-site.[4] Upon correct codon-

anticodon recognition, GTP is hydrolyzed to GDP, causing a conformational change that

releases EF-Tu from the ribosome.[2][3]

Inhibition: Kirromycin and Phenelfamycin C bind to EF-Tu (specifically at the interface of

domains 1 and 3).

The Trap: They allow GTP hydrolysis to occur but prevent the conformational change

required for EF-Tu release.

Consequence: The ribosome is stalled with EF-Tu stuck in the A-site. This creates a futile

cycle and physically blocks the ribosome from proceeding to the next step of elongation.
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Pathway Visualization
The following diagram illustrates the specific blockade point in the elongation cycle.
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Figure 1: Mechanism of Action.[3][5] Both compounds stabilize the EF-Tu•GDP complex on the

ribosome, preventing release and halting translation.[4]

Biological Profile & Experimental Protocols[2]
While the mechanism is shared, the biological application differs.[6] Phenelfamycin C is often

investigated for its potential against resistant Gram-positive anaerobes, whereas Kirromycin is

a standard reference for EF-Tu binding assays.

Comparative Spectrum of Activity
Organism Kirromycin Activity Phenelfamycin C Activity

Escherichia coli
Active (requires permeable

strain)

Low Activity (Permeability

barrier)

Staphylococcus aureus Moderate High

Clostridium difficile Low/Moderate High Potency

Streptomyces spp. Variable (Self-resistance) Variable
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Protocol: Isolation of Phenelfamycins
Note: Phenelfamycin C is a minor component of the complex produced by Streptomyces

violaceoniger.

Reagents: Ethyl Acetate, Methanol, Sephadex LH-20, C18 Silica Gel.

Fermentation: Cultivate Streptomyces violaceoniger (e.g., strain AB 999F-80) in submerged

fermentation (glucose-soy flour medium) for 4-6 days at 28°C.

Extraction:

Filter broth. Extract mycelial cake with Acetone.

Extract cleared broth with Ethyl Acetate (pH 7.0).

Combine extracts and concentrate in vacuo.

Purification (The Critical Step):

Step A (Lipid Removal): Partition crude extract between hexane and methanol/water.

Discard hexane.

Step B (Chromatography): Load methanol fraction onto a Sephadex LH-20 column

(eluent: Methanol). Collect active fractions (monitor via bioassay or UV at 290 nm).

Step C (Resolution): Use Preparative HPLC (C18 column).

Gradient: Acetonitrile/Water (0.1% Trifluoroacetic acid).

Elution Order: Phenelfamycin C typically elutes between Phenelfamycin A and E

(Ganefromycin

). Exact retention time must be calibrated against standards due to structural similarity.

Protocol: EF-Tu "Kirromycin-Shift" Assay
This assay validates if a compound belongs to the elfamycin class by detecting the

characteristic stimulation of GTPase activity in the absence of ribosomes and tRNA (a unique
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property of this class).

Objective: Confirm Phenelfamycin C acts via the Kirromycin mechanism.

Reaction Mix:

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

, 50 mM

.

Protein: Purified E. coli EF-Tu (1

M).

Nucleotide:

GTP (10

M).

Test Compound: Phenelfamycin C (10-100

M).

Incubation: Incubate at 37°C for 20 minutes.

Measurement:

Stop reaction with perchloric acid/charcoal mixture (absorbs free nucleotides).

Centrifuge. Measure released

in the supernatant via scintillation counting.

Interpretation:

Negative Control (No Drug): Low intrinsic GTPase activity.
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Positive Control (Kirromycin): High GTPase activity (Kirromycin uncouples GTPase activity

from the ribosome).

Phenelfamycin C: Should induce a similar spike in

release, confirming it triggers the specific conformational change in EF-Tu.

Experimental Workflow Diagram
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Figure 2: Isolation and Validation Workflow. Separation of Phenelfamycin C requires high-

resolution HPLC to distinguish it from related congeners.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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